molecular formula C11H8Br2S B8435603 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene

2-Bromo-5-(4-bromo-2-methylphenyl)thiophene

Cat. No.: B8435603
M. Wt: 332.06 g/mol
InChI Key: XPRSFUFBYOXLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring, making it a substituted thiophene derivative. It is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene typically involves Suzuki cross-coupling reactions. One common method includes the reaction between 5-nitro-2-methyl-benzoyl chloride and 5-bromothiophene-2-boronic acid, followed by a second coupling reaction with 4-fluorophenylboronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps to minimize waste and improve the efficiency of the reactions. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-bromo-2-methylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes.

Scientific Research Applications

2-Bromo-5-(4-bromo-2-methylphenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-bromo-2-methylphenyl)thiophene depends on its specific application. In the context of pharmaceuticals, it acts as an intermediate in the synthesis of active compounds. For example, in the synthesis of Canagliflozin, it contributes to the formation of a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which helps in the treatment of type 2 diabetes by blocking glucose reabsorption in the kidneys .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-bromo-2-methylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceuticals and materials that require precise structural features.

Properties

Molecular Formula

C11H8Br2S

Molecular Weight

332.06 g/mol

IUPAC Name

2-bromo-5-(4-bromo-2-methylphenyl)thiophene

InChI

InChI=1S/C11H8Br2S/c1-7-6-8(12)2-3-9(7)10-4-5-11(13)14-10/h2-6H,1H3

InChI Key

XPRSFUFBYOXLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred homogeneous solution of 2-(4-bromo-2-methylphenyl)thiophene (5.0 mmol, from Step A) and sodium acetate (10 mmol) in acetic acid (25 mL), bromine (5.0 mmol) was added dropwise via syringe at rt over 20-30 min and the resulting mixture was stirred for 1 h. The reaction mixture was combined with 1 M sodium hydroxide (250 mL) and ethyl acetate (250 mL). Organic layer was separated, washed sequentially with 1M sodium hydroxide (100 mL) and brine (100 mL), and dried over sodium sulfate. Silica gel chromatography using hexanes as the eluant afforded the title compound: 1H NMR (CDCl3) 7.46 (d, J=0.6, 1H), 7.38 (dd, J=3.9, 0.6, 1H), 7.24 (d, J=3.9, 1H), 7.09 (d, J=2.9, 1H), 6.83 (d, J=2.9, 1H), 2.43 (s, 3H); HPLC A 4.41 min, ESI-MS (m/z)=334.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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